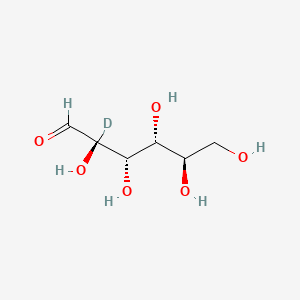

D-Mannose-d-4

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i3D |

InChI Key |

GZCGUPFRVQAUEE-JNHZOBAGSA-N |

Isomeric SMILES |

[2H][C@@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Purification and Isotopic Enrichment Analysis of D-Mannose-d-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the purification and analysis of D-Mannose-d-4, a deuterated isotopologue of the naturally occurring monosaccharide D-Mannose. The incorporation of deuterium atoms into D-Mannose creates a valuable tool for various research applications, including metabolic flux analysis, mechanistic studies of enzymes, and as an internal standard in quantitative mass spectrometry-based assays. This document details the key experimental protocols, data presentation, and logical workflows involved in ensuring the purity and isotopic enrichment of this compound for scientific use.

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, byproducts, and non-deuterated or partially deuterated species from the crude synthesis product. The choice of purification strategy depends on the scale of the synthesis and the nature of the impurities. A common and effective method involves silica gel column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

This protocol is adapted from methodologies described for the purification of deuterated monosaccharides.[1]

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Solvent system (e.g., chloroform-methanol gradient)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Developing chamber

-

Visualization reagent (e.g., 20% H₂SO₄ in ethanol)

-

Glass column for chromatography

-

Fraction collector (optional)

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of the gradient system.

-

Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed. Avoid air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial solvent and load it onto the top of the silica gel column.

-

Elution: Begin elution with the initial solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of methanol in the chloroform-methanol mixture.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

TLC Analysis: Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system.

-

Visualization: After development, dry the TLC plate and visualize the spots by spraying with the visualization reagent and gently heating. The desired this compound product will appear as a distinct spot.

-

Pooling and Concentration: Combine the fractions containing the pure product, as identified by TLC.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Purification Workflow

Caption: Workflow for the purification of this compound using silica gel column chromatography.

Analysis of this compound Isotopic Enrichment

The determination of isotopic enrichment is crucial to confirm the successful incorporation of deuterium and to quantify the percentage of this compound in the final product. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[2][3]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass-to-charge ratio (m/z) of the analyte, allowing for the differentiation of isotopologues based on their mass differences. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like carbohydrates.

Instrumentation:

-

Liquid Chromatograph (LC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., water/acetonitrile).

-

LC Separation: Inject the sample into the LC system. While extensive separation may not be necessary for a purified sample, a short column can be used to remove any remaining non-volatile salts.

-

Mass Spectrometry Analysis:

-

Introduce the eluent from the LC into the ESI source.

-

Acquire full scan mass spectra in the appropriate m/z range for this compound.

-

Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled D-Mannose (d-0) and the deuterated isotopologues (d-1, d-2, d-3, d-4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic enrichment by determining the relative abundance of the this compound peak compared to the sum of all mannose isotopologue peaks.

-

| Isotopologue | Theoretical m/z [M+Na]⁺ | Observed m/z [M+Na]⁺ | Relative Abundance (%) |

| D-Mannose-d-0 | 203.0532 | 203.0531 | 0.5 |

| D-Mannose-d-1 | 204.0595 | 204.0594 | 1.0 |

| D-Mannose-d-2 | 205.0657 | 205.0656 | 2.5 |

| D-Mannose-d-3 | 206.0720 | 206.0719 | 5.0 |

| This compound | 207.0783 | 207.0782 | 91.0 |

Note: The data presented in this table is representative and illustrates the expected outcome of an HRMS analysis of a highly enriched this compound sample. Actual results may vary based on the synthesis and purification efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²H (deuterium) NMR, provides direct evidence of deuterium incorporation and can be used to determine the position of the deuterium labels. ¹H NMR can also be used to assess the degree of deuteration by observing the disappearance of proton signals at the labeled positions.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., D₂O).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons on the mannose backbone. A reduction in the integral of the signal at the C-4 position relative to other non-deuterated positions indicates successful deuteration.

-

-

²H NMR Acquisition:

-

Switch the NMR probe to the deuterium channel.

-

Acquire a one-dimensional ²H NMR spectrum.

-

The presence of a signal in the ²H spectrum confirms the incorporation of deuterium. The chemical shift of this signal can help confirm the position of the label.

-

-

Data Analysis: The isotopic enrichment can be estimated from the ¹H NMR by comparing the integral of the residual proton signal at the deuterated site to the integrals of protons at non-deuterated sites.

Analysis Workflow

Caption: Workflow for the analysis of this compound isotopic enrichment and structural confirmation.

Summary and Conclusion

The successful application of this compound in research and development hinges on its purity and well-defined isotopic enrichment. The combination of silica gel chromatography for purification, followed by rigorous analysis using high-resolution mass spectrometry and NMR spectroscopy, provides a robust framework for obtaining and verifying high-quality deuterated D-mannose. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with isotopically labeled carbohydrates. Adherence to these methodologies will ensure the reliability and reproducibility of experimental data derived from the use of this compound.

References

- 1. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to the Analytical Characterization of D-Mannose-d-4

This guide provides a comprehensive overview of the core analytical methodologies for the characterization of D-Mannose-d-4, a deuterated derivative of the naturally occurring simple sugar, D-Mannose. The incorporation of deuterium at the C-4 position offers a valuable tool for researchers in metabolic studies, drug development, and clinical diagnostics, enabling precise tracing and quantification. This document outlines the key analytical techniques, detailed experimental protocols, and expected quantitative data for the thorough characterization of this isotopically labeled monosaccharide.

Physicochemical Properties

A fundamental step in the characterization of any compound is the determination of its physicochemical properties. For this compound, these properties are expected to be very similar to that of its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium.

| Property | D-Mannose | This compound | Data Source |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₁DO₆ | [1](2) |

| Molecular Weight | 180.16 g/mol | 181.16 g/mol | [1][3](2, 4) |

| Melting Point | 133-140 °C | Expected to be similar to D-Mannose | [5](6) |

| Solubility in Water | 2480 g/L | Expected to be similar to D-Mannose | [7](8) |

Spectroscopic Analysis

Spectroscopic techniques are paramount for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure. For this compound, both ¹H and ¹³C NMR are crucial for confirming the position of the deuterium label.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Apply water suppression techniques (e.g., presaturation) to attenuate the residual HOD signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Set the spectral width to cover the range of 0-120 ppm.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.

The ¹H NMR spectrum of this compound in D₂O is expected to be similar to that of D-Mannose, with the notable absence of the signal corresponding to the proton at the C-4 position. The signals of the adjacent protons (H-3 and H-5) will exhibit a simplified multiplicity due to the absence of coupling to H-4.

| Proton | D-Mannose Chemical Shift (ppm, in D₂O) | Expected this compound Chemical Shift (ppm, in D₂O) | Expected Multiplicity |

| H-1 (α) | ~5.18 | ~5.18 | d |

| H-1 (β) | ~4.89 | ~4.89 | d |

| H-2 | ~4.03 | ~4.03 | dd |

| H-3 | ~3.85 | ~3.85 | d |

| H-4 | ~3.78 | Signal Absent | - |

| H-5 | ~3.70 | ~3.70 | d |

| H-6a | ~3.88 | ~3.88 | dd |

| H-6b | ~3.75 | ~3.75 | dd |

Note: Chemical shifts are approximate and can vary depending on experimental conditions.

The ¹³C NMR spectrum of this compound will show a characteristic triplet for the C-4 carbon due to coupling with deuterium (I=1). The chemical shift of C-4 may also experience a slight upfield shift (isotope shift). The chemical shifts of other carbons are expected to be largely unaffected.

| Carbon | D-Mannose Chemical Shift (ppm, in D₂O) | Expected this compound Chemical Shift (ppm, in D₂O) | Expected Multiplicity |

| C-1 (α) | ~94.5 | ~94.5 | s |

| C-1 (β) | ~94.3 | ~94.3 | s |

| C-2 (α) | ~71.0 | ~71.0 | s |

| C-2 (β) | ~71.8 | ~71.8 | s |

| C-3 (α) | ~70.6 | ~70.6 | s |

| C-3 (β) | ~74.0 | ~74.0 | s |

| C-4 (α) | ~67.0 | Slightly upfield of 67.0 | t |

| C-4 (β) | ~67.2 | Slightly upfield of 67.2 | t |

| C-5 (α) | ~73.0 | ~73.0 | s |

| C-5 (β) | ~76.8 | ~76.8 | s |

| C-6 (α, β) | ~61.5 | ~61.5 | s |

Note: Chemical shifts are approximate and can vary. "s" denotes a singlet and "t" denotes a triplet.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound and for providing information about its fragmentation pattern, which can further confirm the location of the deuterium label.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as water or methanol. For GC-MS, derivatization (e.g., silylation) is typically required.

-

Instrumentation:

-

Electrospray Ionization (ESI-MS): Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Use a GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

-

-

Data Acquisition:

-

ESI-MS: Acquire spectra in both positive and negative ion modes. Common adducts in positive mode are [M+Na]⁺ and [M+H]⁺. In negative mode, [M-H]⁻ is often observed.

-

GC-MS: After derivatization, inject the sample into the GC-MS and acquire spectra in electron ionization (EI) mode.

-

-

Data Analysis: Analyze the mass spectra to determine the molecular ion peak and characteristic fragment ions.

The mass spectrum of this compound will show a molecular ion peak that is one mass unit higher than that of unlabeled D-Mannose. The fragmentation pattern will also be indicative of the deuterium's location.

| Ion | D-Mannose (m/z) | This compound (Expected m/z) |

| [M+H]⁺ | 181.07 | 182.07 |

| [M+Na]⁺ | 203.05 | 204.05 |

| [M-H]⁻ | 179.05 | 180.06 |

Note: Fragmentation patterns in GC-MS (after derivatization) would show a +1 Da shift in fragments containing the C-4 position.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. In the case of this compound, the most significant change will be the appearance of C-D stretching and bending vibrations.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present.

The FTIR spectrum of this compound will be very similar to that of D-Mannose, with the key difference being the presence of C-D vibrational bands.

| Vibrational Mode | D-Mannose (cm⁻¹) | This compound (Expected cm⁻¹) |

| O-H Stretch | 3600-3200 (broad) | 3600-3200 (broad) |

| C-H Stretch | 3000-2850 | 3000-2850 |

| C-D Stretch | - | ~2200-2100 |

| C=O Stretch (aldehyde) | ~1730 (weak) | ~1730 (weak) |

| C-O Stretch | 1200-1000 | 1200-1000 |

| C-H Bend | 1450-1350 | 1450-1350 |

| C-D Bend | - | ~1300-1000 |

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of this compound and for separating it from potential impurities, including its non-deuterated counterpart.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of carbohydrates.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Instrumentation:

-

Column: Use a column suitable for carbohydrate analysis, such as an amino-based column or a ligand-exchange column.

-

Detector: A Refractive Index (RI) detector is commonly used for non-UV absorbing compounds like sugars. An Evaporative Light Scattering Detector (ELSD) can also be used.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water is typically used for amino columns. For ligand-exchange columns, water is the mobile phase.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Often elevated (e.g., 30-80 °C) to improve peak shape.

-

-

Data Analysis: Determine the purity by calculating the peak area percentage of the main component. The retention time should be consistent with a D-Mannose standard.

Under isocratic conditions, this compound is expected to have a very similar, if not identical, retention time to D-Mannose. The primary use of this method is to assess purity by detecting any other sugar or non-sugar impurities.

| Parameter | Expected Value |

| Retention Time | Similar to D-Mannose standard |

| Purity | ≥ 98% (as per supplier specifications) |

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the analytical characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to confirm its identity, structure, and purity. The combination of NMR spectroscopy, mass spectrometry, and FTIR provides unambiguous structural elucidation and confirms the position of the deuterium label. HPLC is crucial for assessing the purity of the material. The detailed protocols and expected data presented in this guide serve as a comprehensive resource for researchers and professionals involved in the use and quality control of this important isotopically labeled compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. This compound | C6H12O6 | CID 165412921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Mannose(3458-28-4) 1H NMR [m.chemicalbook.com]

- 4. D-Mannose | C6H12O6 | CID 18950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. D-Mannose | 3458-28-4 [chemicalbook.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000169) [hmdb.ca]

- 8. D-(+)-Mannose(3458-28-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to D-Mannose-d-4 for Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology, understanding the dynamics of glycan biosynthesis, metabolism, and function is paramount. Isotope-labeled monosaccharides are invaluable tools for tracing the fate of sugars through complex metabolic pathways and for quantifying their incorporation into glycoproteins and other glycoconjugates. D-Mannose-d-4, a deuterated isotopologue of the C2 epimer of glucose, D-mannose, offers a stable, non-radioactive probe for investigating the multifaceted roles of mannose in cellular processes. This technical guide provides a comprehensive overview of the development and application of this compound in glycobiology research, complete with experimental protocols, quantitative data, and visual representations of key pathways and workflows.

D-Mannose is a critical monosaccharide in protein glycosylation and is a precursor for other sugars.[1] Its metabolism is central to the proper folding, stability, and function of a vast array of proteins.[2] The introduction of a deuterium atom at the C4 position of D-mannose creates a "heavy" version of the sugar that can be distinguished from its endogenous, "light" counterpart by mass spectrometry. This enables researchers to perform metabolic flux analysis, quantify glycan turnover, and elucidate the contributions of exogenous mannose to various glycosylation pathways.

Synthesis and Characterization of this compound

While the precise, detailed synthesis of this compound is not extensively documented in publicly available literature, a feasible synthetic route can be extrapolated from established methods for the deuteration of monosaccharides. A common strategy involves the selective oxidation of a protected mannose derivative at the C4 position, followed by reduction with a deuterium source.

Proposed Synthetic Pathway for this compound:

A plausible approach would start with a suitably protected D-mannose derivative, for instance, methyl 2,3:6-di-O-benzyl-α-D-mannopyranoside. The free hydroxyl group at C4 can be oxidized to a ketone using a mild oxidizing agent. Subsequent reduction of the ketone with a deuterated reducing agent, such as sodium borodeuteride (NaBD4), would introduce the deuterium atom at the C4 position. Finally, deprotection of the hydroxyl groups would yield this compound.

Characterization:

The successful synthesis of this compound would be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy would be used to confirm the overall structure and the position of the deuterium label. The absence of a proton signal and a characteristic shift in the 13C NMR spectrum at the C4 position would indicate successful deuteration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to verify the correct molecular weight of the deuterated compound.

Experimental Protocols

The application of this compound in glycobiology research primarily involves metabolic labeling of cells or organisms, followed by the analysis of labeled glycans and glycoproteins. The following are detailed methodologies for key experiments.

Metabolic Labeling of Cultured Cells with this compound

This protocol describes the incorporation of this compound into the glycans of cultured mammalian cells.

Materials:

-

This compound

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Cultured mammalian cells (e.g., HEK293T, HeLa)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Centrifuge

Procedure:

-

Cell Culture: Grow cells to 70-80% confluency in standard growth medium.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the appropriate cell culture medium with dialyzed FBS and the desired concentration of this compound. A typical starting concentration is 50-100 µM, but this should be optimized for the specific cell line and experimental goals.

-

Metabolic Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells once with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2). The incubation time will influence the degree of isotopic enrichment.

-

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate or detach them using a cell scraper in ice-cold PBS.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

The cell pellet is now ready for downstream applications such as protein extraction and glycan analysis.

-

Analysis of this compound Incorporation into N-Glycans by Mass Spectrometry

This protocol outlines the release of N-glycans from glycoproteins, their derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the incorporation of this compound.

Materials:

-

Cell pellet from metabolic labeling experiment

-

Lysis buffer (e.g., RIPA buffer)

-

PNGase F

-

Trifluoroacetic acid (TFA)

-

Hydroxylamine hydrochloride

-

Pyridine

-

Acetic anhydride

-

Dichloromethane

-

GC-MS system

Procedure:

-

Protein Extraction:

-

Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the cellular proteins.

-

-

N-Glycan Release:

-

Denature a known amount of protein (e.g., 50-100 µg) by heating at 95°C for 5 minutes in the presence of a denaturing buffer.

-

Cool the sample to room temperature.

-

Add PNGase F and incubate at 37°C for 16-24 hours to release the N-glycans.

-

-

Monosaccharide Hydrolysis:

-

Hydrolyze the released glycans to their constituent monosaccharides by adding 2M TFA and incubating at 100°C for 4 hours.

-

Dry the sample under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization for GC-MS Analysis:

-

To the dried monosaccharides, add a solution of hydroxylamine hydrochloride in pyridine and incubate at 90°C for 30 minutes to form oximes.

-

Add acetic anhydride and incubate at 90°C for 1 hour to form aldononitrile acetate derivatives.

-

Extract the derivatives with dichloromethane.

-

Dry the organic phase and reconstitute in a suitable solvent for GC-MS injection.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable temperature gradient to separate the different monosaccharide derivatives.

-

Acquire mass spectra in full scan mode or using selected ion monitoring (SIM) to detect the fragments corresponding to both the light (unlabeled) and heavy (this compound) mannose derivatives.

-

The degree of this compound incorporation can be calculated from the relative peak areas of the heavy and light mannose isotopes.

-

Quantitative Data Presentation

The use of this compound allows for the precise quantification of mannose incorporation into glycoproteins. While specific data for this compound is not widely published, the following table presents hypothetical data based on typical results from metabolic labeling experiments with other isotopically labeled mannose species to illustrate the expected outcomes.

| Cell Line | Treatment Condition | This compound Concentration (µM) | Labeling Time (hours) | % this compound Incorporation in N-Glycans (Mean ± SD) |

| HEK293T | Control | 100 | 24 | 35.2 ± 3.1 |

| HEK293T | Control | 100 | 48 | 58.7 ± 4.5 |

| HeLa | Control | 100 | 24 | 28.9 ± 2.7 |

| HeLa | Tunicamycin (2 µg/mL) | 100 | 24 | 5.4 ± 1.1 |

| CHO | Control | 50 | 48 | 42.1 ± 3.8 |

| CHO | Control | 200 | 48 | 75.3 ± 6.2 |

This table presents illustrative data. Actual incorporation rates will vary depending on the cell line, experimental conditions, and the specific glycoproteins being analyzed.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic fate of this compound and a typical experimental workflow for its use in quantitative glycoproteomics.

Caption: Metabolic pathway of this compound incorporation into glycoproteins.

References

Spectroscopic Analysis of D-Mannose: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: D-Mannose, a C-2 epimer of glucose, is a naturally occurring simple sugar that plays a vital role in human metabolism and various biological processes, including protein glycosylation and immune modulation. Its unique stereochemistry imparts specific biological activities, making it a molecule of interest for therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of D-Mannose, with a particular focus on D-Mannose-d-4, a deuterated isotopologue valuable for mechanistic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural analysis of this important monosaccharide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For D-Mannose, which exists in equilibrium as α and β anomers in solution, NMR is indispensable for characterizing these forms.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy of D-Mannose reveals distinct signals for each proton, with the anomeric proton (H-1) being the most downfield due to its unique chemical environment. The coupling constants (J-couplings) between adjacent protons are crucial for determining their dihedral angles and thus the stereochemistry of the molecule.

Experimental Protocol for ¹H NMR of D-Mannose:

-

Sample Preparation: Dissolve approximately 5-10 mg of D-Mannose in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal in the spectrum.

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

-

Data Acquisition: Use a standard one-pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to an internal standard, such as DSS or TSP, at 0.00 ppm.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for α-D-Mannopyranose and β-D-Mannopyranose in D₂O.

| Proton | α-D-Mannopyranose δ (ppm) | α-D-Mannopyranose J (Hz) | β-D-Mannopyranose δ (ppm) | β-D-Mannopyranose J (Hz) |

| H-1 | 5.17 | J1,2 = 1.7 | 4.89 | J1,2 = 1.0 |

| H-2 | 3.92 | J2,3 = 3.4 | 3.88 | J2,3 = 3.3 |

| H-3 | 3.85 | J3,4 = 9.1 | 3.73 | J3,4 = 9.5 |

| H-4 | 3.64 | J4,5 = 9.1 | 3.56 | J4,5 = 9.5 |

| H-5 | 3.81 | J5,6a = 2.3 | 3.37 | J5,6a = 2.4 |

| H-6a | 3.88 | J5,6b = 5.7 | 3.81 | J5,6b = 5.5 |

| H-6b | 3.73 | J6a,6b = -12.2 | 3.64 | J6a,6b = -12.1 |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent, temperature, and pH.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each carbon atom in D-Mannose gives a distinct signal, with the anomeric carbon (C-1) appearing at the lowest field.

Experimental Protocol for ¹³C NMR of D-Mannose:

The sample preparation and instrumentation are similar to that for ¹H NMR. A standard proton-decoupled ¹³C NMR experiment is typically performed to obtain singlets for each carbon, simplifying the spectrum.

Table 2: ¹³C NMR Chemical Shifts (δ) for α-D-Mannopyranose and β-D-Mannopyranose in D₂O.

| Carbon | α-D-Mannopyranose δ (ppm) | β-D-Mannopyranose δ (ppm) |

| C-1 | 95.5 | 95.2 |

| C-2 | 72.2 | 72.7 |

| C-3 | 71.7 | 74.5 |

| C-4 | 68.4 | 68.1 |

| C-5 | 73.9 | 77.6 |

| C-6 | 62.5 | 62.5 |

Note: These values are based on data from Omicron Biochemicals, Inc.[1]

2D NMR Spectroscopy

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning all proton and carbon signals, especially for complex oligosaccharides containing mannose.

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, allowing for the tracing of the proton connectivity within the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is useful for identifying linkages in oligosaccharides.

Workflow for 2D NMR Analysis of D-Mannose:

Spectroscopic Analysis of this compound

The introduction of a deuterium atom at the C-4 position of D-Mannose will have predictable and significant effects on its NMR spectra.

-

¹H NMR: The signal corresponding to H-4 will be absent. The signals for the adjacent protons, H-3 and H-5, will simplify from a doublet of doublets to a doublet, as the coupling to H-4 is removed.

-

¹³C NMR: The signal for C-4 will exhibit a characteristic triplet fine structure due to coupling with the deuterium nucleus (spin I=1). The chemical shift of C-4 will also experience a slight upfield isotopic shift. The signals for the adjacent carbons, C-3 and C-5, may also show small isotopic shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. When coupled with fragmentation techniques (tandem MS or MS/MS), it can also provide structural information.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)

For a polar molecule like D-Mannose, soft ionization techniques such as ESI and MALDI are typically employed to generate intact molecular ions. In positive ion mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed. In negative ion mode, deprotonated molecules ([M-H]⁻) or adducts with anions like chloride ([M+Cl]⁻) can be formed.

Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation (CID) of the D-Mannose molecular ion results in a characteristic fragmentation pattern. A common fragmentation pathway involves the loss of water molecules and cross-ring cleavages. For D-Mannose, a frequently observed transition in negative ion mode is m/z 179 → 59[2][3].

Experimental Protocol for LC-MS/MS of D-Mannose:

-

Sample Preparation: Dissolve the D-Mannose sample in a suitable solvent, such as a mixture of water and acetonitrile. For complex matrices like plasma or serum, a protein precipitation step followed by supernatant evaporation and reconstitution is necessary.

-

Chromatographic Separation: Use a liquid chromatography (LC) system, often with a column designed for polar compounds (e.g., HILIC or a specific carbohydrate column), to separate D-Mannose from other components.

-

Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer. For quantitative analysis, selected reaction monitoring (SRM) is often used, where a specific precursor ion is selected and a characteristic product ion is monitored.

Table 3: Key Mass Spectrometric Data for D-Mannose.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | |

| Monoisotopic Mass | 180.06339 u | |

| Common Adducts (Positive) | [M+Na]⁺ (m/z 203.05) | |

| Common Adducts (Negative) | [M-H]⁻ (m/z 179.05) | [2] |

| Characteristic Fragmentation (Negative) | m/z 179 → 59 | [2] |

Mass Spectrometry of this compound

The presence of a deuterium atom at C-4 will increase the monoisotopic mass of D-Mannose by approximately 1.0063 Da. Therefore, the molecular ion and any fragments containing the C-4 position will be shifted by this mass difference. For example, the [M-H]⁻ ion would be observed at m/z 180.06.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are sensitive to its functional groups and overall structure. These techniques are particularly useful for analyzing the solid-state form of D-Mannose and for studying hydrogen bonding.

Experimental Protocol for FTIR and Raman Spectroscopy of D-Mannose:

-

FTIR (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

Raman: The solid sample is placed on a microscope slide and irradiated with a laser. The scattered light is then collected and analyzed.

Table 4: Key Vibrational Band Assignments for D-Mannose.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | O-H stretching |

| ~2900 | C-H stretching |

| 1450-1200 | C-H bending, O-H bending |

| 1150-1000 | C-O stretching, C-C stretching |

| < 950 | Ring vibrations, anomeric region |

Note: Specific peak positions can vary depending on the physical state of the sample and intermolecular interactions.

D-Mannose in Signaling Pathways

D-Mannose is not only a structural component but also an active signaling molecule. One notable pathway involves the induction of regulatory T cells (Tregs) through the activation of transforming growth factor-beta (TGF-β)[4]. This has significant implications for autoimmune diseases and inflammation.

Conclusion

The structural elucidation of D-Mannose and its isotopologues like this compound relies on a multi-faceted spectroscopic approach. NMR spectroscopy provides the most detailed structural and stereochemical information, while mass spectrometry is crucial for determining molecular weight and fragmentation patterns. Vibrational spectroscopy offers complementary information about functional groups and the solid-state structure. A thorough understanding of these techniques and the interpretation of the resulting data is essential for researchers and professionals in drug development and related fields who are investigating the biological roles and therapeutic potential of D-Mannose.

References

- 1. omicronbio.com [omicronbio.com]

- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker. | Sigma-Aldrich [sigmaaldrich.com]

- 4. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Principles and Methodologies of D-Mannose Stable Isotope Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in glycoprotein synthesis and other metabolic pathways. Understanding its metabolic fate is paramount for research in glycosylation, cancer metabolism, and therapeutic development. Stable isotope labeling, coupled with mass spectrometry, offers a powerful and precise method to trace the journey of D-mannose through complex biological systems. This technical guide delves into the foundational papers and core methodologies that underpin the use of D-mannose stable isotope labeling for metabolic analysis, providing researchers with the essential knowledge to design, execute, and interpret these sophisticated experiments.

Core Concepts in D-Mannose Metabolism

The metabolic pathways of D-mannose are intricately linked with those of glucose. Exogenous mannose is taken up by cells and phosphorylated to mannose-6-phosphate (Man-6-P) by hexokinase. Man-6-P stands at a critical metabolic juncture: it can be isomerized to fructose-6-phosphate (Fru-6-P) by mannose phosphate isomerase (MPI), thereby entering glycolysis, or it can be converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2), committing it to the synthesis of GDP-mannose and subsequent incorporation into glycoproteins.[1][2]

Stable isotope labeling allows for the precise quantification of mannose flux through these competing pathways. By using isotopically labeled D-mannose (e.g., 13C-labeled D-mannose), researchers can distinguish exogenous mannose from endogenously synthesized mannose (derived from glucose) and track its incorporation into various biomolecules.[1][3]

Key Experimental Protocols

Stable Isotope Labeling of Cultured Cells

This protocol outlines the general procedure for labeling cultured cells with stable isotope-labeled D-mannose to trace its metabolic fate.

Materials:

-

Cell culture medium (appropriate for the cell line)

-

Dialyzed fetal bovine serum (FBS)

-

Stable isotope-labeled D-mannose (e.g., [U-13C6]-D-mannose)

-

Unlabeled D-glucose and D-mannose

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Extraction solvent (e.g., 80% methanol)

-

Centrifuge

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.

-

Medium Preparation: Prepare the labeling medium by supplementing basal medium with dialyzed FBS and the desired concentrations of stable isotope-labeled D-mannose and unlabeled glucose. Physiological concentrations often used are 5 mM glucose and 50 µM mannose.[1][2]

-

Labeling: Aspirate the growth medium from the cells, wash once with PBS, and then add the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined period. The duration depends on the metabolic pathway of interest, with shorter times for upstream metabolites and longer times (e.g., 24-72 hours) for incorporation into macromolecules like glycoproteins.[1]

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent to the plate and scrape the cells.

-

Collect the cell lysate and centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis: The extracted metabolites are then dried and derivatized for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Analysis of Isotopic Enrichment by GC-MS

This protocol describes the analysis of labeled monosaccharides from hydrolyzed glycoproteins.

Materials:

-

Dried cell extracts or purified glycoproteins

-

Hydrochloric acid (HCl)

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

-

GC-MS system

Procedure:

-

Hydrolysis: If analyzing glycoproteins, hydrolyze the protein pellet in HCl to release the monosaccharides.

-

Derivatization:

-

Resuspend the dried metabolite extract or hydrolyzed monosaccharides in a solution of methoxyamine hydrochloride in pyridine.

-

Incubate to form methoxime derivatives.

-

Add MSTFA and incubate to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the monosaccharides on a suitable GC column.

-

Analyze the mass spectra to determine the isotopic enrichment of mannose and other monosaccharides. The mass shift in the fragment ions indicates the number of incorporated stable isotopes.[1]

-

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on D-mannose stable isotope labeling.

| Cell Line | Exogenous Mannose Uptake Rate (nmol/mg protein/h) | Exogenous Glucose Uptake Rate (nmol/mg protein/h) | Reference |

| Fibroblasts | 9.4 - 22 | 1500 - 2200 | [1] |

| Cell Line | Mannose Incorporation into N-glycans (%) | Glucose Contribution to N-glycan Mannose (%) | Reference |

| Fibroblasts | 1 - 2 | 0.01 - 0.03 | [1] |

| Labeled Precursor | Contribution to N-glycan Mannose | Experimental Conditions | Reference |

| [1,2-13C]glucose | ~50% of total N-glycan mannose | 5 mM glucose, 50 µM mannose | [1] |

| [U-13C]mannose | ~50% of total N-glycan mannose | 5 mM glucose, 50 µM mannose | [1] |

| [2-13C]glycerol | Minimal | 1 mM glycerol, 5 mM glucose | [1] |

| [3-13C]pyruvate | Minimal | 1 mM pyruvate, 5 mM glucose | [1] |

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows in D-mannose stable isotope labeling.

Caption: Metabolic fate of D-Mannose and its intersection with glycolysis.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Deuterated Mannose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of deuterated mannose. By leveraging stable isotope labeling, researchers can gain significant insights into mannose metabolism, glycan structure, and drug development processes. This document details experimental methodologies, presents quantitative fragmentation data, and visualizes the core fragmentation pathways.

Introduction

Mannose, a C-2 epimer of glucose, is a critical monosaccharide in a variety of biological processes, including protein glycosylation. The use of deuterated mannose in mass spectrometry-based studies allows for the tracing of metabolic pathways and the elucidation of complex carbohydrate structures. Understanding the specific fragmentation patterns of deuterated mannose is paramount for accurate data interpretation. This guide will focus on the fragmentation behavior of mannose isotopologues, providing a foundational resource for researchers in the field.

Experimental Protocols

The methodologies for analyzing deuterated mannose by mass spectrometry typically involve derivatization followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

2.1. Sample Preparation and Derivatization

A common method for preparing mannose for GC-MS analysis involves reduction and acetylation. For instance, plasma samples containing mannose can be treated with sodium borodeuteride to reduce the aldehyde group to a primary alcohol, forming (1-d)mannitol. This is followed by acetylation to increase volatility for GC analysis.

Experimental Example: Alditol Acetate Derivatization

-

Reduction: Plasma samples are treated with sodium borodeuteride (NaBD₄) to reduce aldoses to their corresponding alditols. This step introduces a deuterium label at the C-1 position of mannose.

-

Acetylation: The resulting alditols are then acetylated using a reagent such as acetic anhydride. This step replaces all hydroxyl groups with acetate esters.

-

Extraction: The derivatized samples are then extracted into an organic solvent suitable for GC-MS injection.

2.2. Mass Spectrometry Analysis

The derivatized and deuterated mannose is then subjected to mass spectrometry to analyze its fragmentation pattern.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile carbohydrate derivatives. Electron ionization (EI) is a common ionization method.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more complex samples and underivatized sugars, LC-MS/MS with electrospray ionization (ESI) is often employed. Collision-induced dissociation (CID) is used to generate fragment ions.

A workflow for the analysis of deuterated mannose is depicted below.

Fragmentation Patterns of Deuterated Mannose

The fragmentation of mannose and its isotopologues in the mass spectrometer is a complex process that yields a series of characteristic ions. The position of the deuterium label significantly influences the mass-to-charge ratio (m/z) of the resulting fragments, allowing for detailed structural elucidation.

3.1. General Fragmentation Pathways

For protonated monosaccharides, a primary fragmentation event is often the loss of water. Subsequent fragmentation can proceed through two main pathways: further sequential losses of water and other small molecules, or ring cleavage to form stable fragment ions. The presence of deuterium atoms will shift the m/z of fragments containing the label.

A generalized fragmentation scheme for a protonated hexose is shown below.

3.2. Quantitative Fragmentation Data

The following table summarizes characteristic ion fragments observed in the GC-MS analysis of deuterated mannitol, the reduction product of mannose. The specific m/z values will depend on the derivatization method used (e.g., acetylation). The table below is illustrative of the types of fragments that can be expected.

| Precursor Ion | Deuteration Position | Key Fragment Ion (m/z) | Putative Structure/Loss |

| (1-d)Mannitol hexaacetate | C-1 | Varies | Loss of CH₂DOAc |

| (1-d)Mannitol hexaacetate | C-1 | Varies | Cleavage between C2-C3 |

| (2-d)Mannitol hexaacetate | C-2 | Varies | Cleavage between C1-C2 |

| (2-d)Mannitol hexaacetate | C-2 | Varies | Cleavage between C3-C4 |

Note: Specific m/z values for fragments of deuterated mannose derivatives are highly dependent on the specific derivatization and ionization methods used and are best determined empirically for each experimental setup. The provided table illustrates the principle of how deuterium labeling affects fragment masses.

Studies on specifically deuterated glucose and mannose have been conducted to probe metabolic pathways. For example, the synthesis of 2-deutero-d-mannose has been reported for use in mass spectrometry-based metabolic studies.[1] The fragmentation of such labeled compounds allows for the precise tracking of the deuterium atom through metabolic transformations.

Applications in Research and Drug Development

The analysis of deuterated mannose fragmentation patterns has several important applications:

-

Metabolic Flux Analysis: By feeding cells with deuterated mannose, researchers can trace its incorporation into various metabolic pathways and quantify the flux through these pathways.[2]

-

Glycan Structural Analysis: Deuterium labeling can aid in the structural elucidation of complex glycans by providing information on the connectivity and branching of mannose residues.[3][4]

-

Drug Metabolism Studies: Deuterated analogs of mannose-containing drugs can be used to study their metabolic fate and identify potential metabolites.

Conclusion

The mass spectrometric analysis of deuterated mannose provides a powerful tool for researchers in various scientific disciplines. A thorough understanding of the specific fragmentation patterns is essential for the accurate interpretation of mass spectral data. This guide has provided an overview of the experimental protocols, key fragmentation pathways, and applications of this technique. As mass spectrometry technologies continue to advance, the utility of stable isotope labeling with deuterium for studying mannose and other carbohydrates is expected to grow.

References

- 1. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation of negative ions from carbohydrates: part 2. Fragmentation of high-mannose N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Isotopic Enrichment Calculation for D-Mannose-d-4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for calculating the isotopic enrichment of D-Mannose-d-4. The accurate determination of isotopic enrichment is crucial for various applications, including metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry. This document outlines the theoretical basis, experimental protocols, and data analysis workflows required for precise enrichment determination.

Introduction to Isotopic Enrichment

Isotopic enrichment refers to the mole fraction of a specific isotope at a given atomic position within a molecule, expressed as a percentage. It is distinct from species abundance, which is the percentage of molecules of a specific isotopic composition. For this compound, a deuterium-labeled analogue of D-Mannose, determining the isotopic enrichment is essential for its use as a tracer in drug development and metabolic studies.

Theoretical Framework for Isotopic Enrichment Calculation

The calculation of isotopic enrichment for this compound is predicated on the analysis of its mass isotopologue distribution (MID) obtained from mass spectrometry. The MID is the distribution of the relative abundances of all the isotopic variants of the molecule.

For a molecule with four deuterium labels, such as this compound, the theoretical distribution of isotopologues can be predicted using the binomial expansion, often visualized with Pascal's triangle. This distribution is dependent on the isotopic enrichment of the deuterium at the labeled positions.

Table 1: Theoretical Isotopologue Distribution for this compound at 99% Isotopic Enrichment

| Isotopologue | Number of Deuterium Atoms | Formula | Theoretical Abundance (%) |

| M+0 | 0 | C₆H₁₂O₆ | 0.000001 |

| M+1 | 1 | C₆H₁₁DO₆ | 0.000396 |

| M+2 | 2 | C₆H₁₀D₂O₆ | 0.058806 |

| M+3 | 3 | C₆H₉D₃O₆ | 3.881196 |

| M+4 | 4 | C₆H₈D₄O₆ | 96.059601 |

Note: This table represents a simplified model. The actual mass spectrum will also include contributions from the natural abundance of ¹³C and ¹⁸O, which must be corrected for in the final calculation.

Experimental Protocol: Isotopic Enrichment Determination by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of D-Mannose and its isotopologues. The following protocol provides a general framework that can be adapted to specific instrumentation.

Sample Preparation

-

Standard Preparation: Prepare a series of calibration standards of known concentrations of unlabeled D-Mannose and this compound.

-

Sample Derivatization (Optional but Recommended): Derivatization can improve chromatographic separation and ionization efficiency. A common method for sugars is reductive amination.

-

Matrix Spiking: For analysis in biological matrices, spike the standards into a surrogate matrix (e.g., charcoal-stripped serum) to mimic the sample environment.

LC-MS/MS Analysis

A robust and reproducible LC-MS/MS method is crucial for accurate quantification.[1][2][3][4]

Table 2: Example LC-MS/MS Parameters for D-Mannose Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Hypercarb (or similar porous graphitic carbon column) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (unlabeled) | e.g., m/z 179.1 (for [M-H]⁻) |

| Precursor Ion (this compound) | e.g., m/z 183.1 (for [M-H]⁻) |

| Product Ions (for MRM) | To be determined by infusion and fragmentation analysis |

Experimental Workflow Diagram

Isotopic Enrichment Calculation: A Step-by-Step Guide

The following section outlines the process for calculating the isotopic enrichment of this compound from the raw mass spectrometry data. This method involves correcting for the natural abundance of heavy isotopes and comparing the measured isotopologue distribution to theoretical distributions.[5][6]

Data Extraction

From the mass spectrum, extract the integrated peak areas (or intensities) for each isotopologue of this compound. This will typically be a cluster of peaks around the expected mass of the labeled compound.

Correction for Natural Abundance of ¹³C and ¹⁸O

The measured isotopologue distribution is a convolution of the deuterium labeling and the natural abundance of other heavy isotopes (primarily ¹³C and ¹⁸O). This contribution must be mathematically removed to isolate the effect of the deuterium labels. This can be achieved using algorithms that employ matrix calculations to deconvolve the spectra.

Calculation of Isotopic Enrichment

Once the corrected isotopologue distribution is obtained, the isotopic enrichment can be calculated. One common method is to use a least-squares fitting approach to find the enrichment value that provides the best fit between the theoretical and the experimentally determined isotopologue distributions.

Table 3: Hypothetical Mass Spectrometry Data and Enrichment Calculation

| Mass Isotopologue | Measured Relative Abundance (%) | Corrected Relative Abundance (%) | Theoretical Abundance (98.5% Enrichment) |

| M+0 | 0.01 | 0.00 | 0.00 |

| M+1 | 0.20 | 0.15 | 0.15 |

| M+2 | 1.50 | 1.40 | 1.41 |

| M+3 | 8.00 | 7.85 | 7.84 |

| M+4 | 90.29 | 90.60 | 90.60 |

| Calculated Enrichment | 98.5% |

Logical Flow for Calculation

Conclusion

The accurate calculation of isotopic enrichment for this compound is a multi-step process that requires careful experimental design and rigorous data analysis. By following the protocols and computational steps outlined in this guide, researchers, scientists, and drug development professionals can confidently determine the isotopic enrichment of their labeled compounds, ensuring the integrity and reliability of their experimental results. The use of appropriate stable isotope-labeled internal standards and validated analytical methods is paramount for achieving high accuracy and precision.[1][2][3][4]

References

- 1. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker. | Sigma-Aldrich [sigmaaldrich.com]

- 4. "LC–MS/MS determination of D-mannose in human serum as a potential canc" by Lyndsey White, Jing Ma et al. [digitalscholarship.tsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Selectively Deuterated D-Mannose Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and chemoenzymatic methodologies for the synthesis of selectively deuterated D-mannose isomers. These isotopically labeled carbohydrates are invaluable tools in metabolic research, drug development, and advanced analytical studies, enabling the precise tracing of mannose metabolic pathways and its flux into glycoproteins. This document details experimental protocols, presents quantitative data for key synthetic steps, and visualizes relevant biochemical pathways and experimental workflows.

Introduction to Deuterated D-Mannose in Research

D-mannose is a C-2 epimer of glucose that plays a crucial role in protein glycosylation and other metabolic processes.[1] Selectively replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope, creates a "heavy" version of the molecule that can be traced and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This isotopic labeling allows researchers to investigate the metabolic fate of mannose, including its uptake, conversion to other sugars, and incorporation into N-glycans, without altering its fundamental chemical properties.[4] The use of deuterated mannose isomers is particularly important for understanding the pathophysiology of diseases related to glycosylation and for the development of therapeutic interventions.[2]

Chemical Synthesis of Selectively Deuterated D-Mannose Isomers

Chemical synthesis offers precise control over the position of deuterium labeling. The following sections detail the established protocols for the synthesis of 2-deutero-D-mannose and 6-deutero-D-mannose.

Synthesis of 2-Deutero-D-mannose

The synthesis of 2-deutero-D-mannose can be achieved through a multi-step process starting from a protected D-glucose derivative.[2] The key step involves the stereoselective reduction of a ketone at the C-2 position using a deuterated reducing agent.[2]

Experimental Protocol:

The synthesis of 2-deutero-D-mannose (13) is based on the stereoselective reduction of a β-D-arabino-hexopyranoside-2-ulose derivative.[2]

-

Preparation of 2-O-acetoxy-3,4,6-tri-O-benzyl-d-glucal (10): 1,2-di-O-acetyl-3,4,6-tri-O-benzyl-d-glucose (9) is reacted with a 33% solution of HBr in acetic acid to form the corresponding glycosyl bromide. Subsequent treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane yields the glucal (10).[2]

-

Formation of the Ketone (11): The 2-acetoxy-d-glucal (10) is transformed into the ketone (11) using a method described by Lichtenthaler.[2]

-

Deuterium Introduction: The ketone (11) is reduced with sodium borodeuteride (NaBD₄) in a mixture of dichloromethane and methanol. This step introduces the deuterium atom at the C-2 position, yielding benzyl 3,4,6-tri-O-benzyl-β-d-mannopyranoside (12) with high yield (90%).[2]

-

Deprotection: The final compound, 2-deutero-D-mannose (13), is obtained by hydrogenation of (12) using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[2]

Quantitative Data for Synthesis of 2-Deutero-D-mannose

| Step | Product | Reagents and Conditions | Yield (%) | Deuterium Incorporation (%) | Reference |

| 1. Glycosyl Bromide Formation and Elimination | 2-O-acetoxy-3,4,6-tri-O-benzyl-d-glucal (10) | HBr/AcOH, CH₂Cl₂; then DBU, CH₂Cl₂ | N/A | N/A | [2] |

| 2. Ketone Formation | Benzyl 3,4,6-tri-O-benzyl-β-d-arabino-hexopyranosid-2-ulose (11) | N-bromosuccinimide (NBS), ethanol, CH₂Cl₂ | N/A | N/A | [2] |

| 3. Stereoselective Reduction | Benzyl 3,4,6-tri-O-benzyl-2-deutero-β-d-mannopyranoside (12) | NaBD₄, CH₂Cl₂, MeOH | 90 | >98 (inferred from NMR) | [2] |

| 4. Deprotection | 2-Deutero-D-mannose (13) | H₂, Pd/C | N/A | >98 (inferred from NMR) | [2] |

N/A: Data not explicitly provided in the cited literature.

Synthesis of 6-Deutero-D-mannose

The synthesis of 6-deutero-D-mannose involves the oxidation of the primary alcohol at the C-6 position to an aldehyde, followed by reduction with a deuterated reagent.[2]

Experimental Protocol:

-

Protection of Hydroxyl Groups: Starting from benzyl α-d-mannopyranoside (20), the 6-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. The remaining hydroxyl groups at positions 2, 3, and 4 are then benzylated.[2]

-

Selective Deprotection: The TBDMS group at the C-6 position is selectively removed using sulfuric acid in methanol to yield benzyl 2,3,4-tri-O-benzyl-α-d-mannopyranoside (23).[2]

-

Oxidation to Aldehyde: The primary hydroxyl group at C-6 of compound (23) is oxidized to an aldehyde (24) using Swern oxidation, which typically shows a high yield.[2]

-

Deuterium Introduction: The aldehyde (24) is reduced with sodium borodeuteride (NaBD₄) in a mixture of dichloromethane and methanol to introduce the deuterium at the C-6 position, forming benzyl 2,3,4-tri-O-benzyl-6-deutero-α-d-mannopyranoside as a mixture of (R) and (S) isomers (25).[2]

-

Deprotection: The final product, 6-deutero-D-mannose (26), is obtained by catalytic hydrogenation to remove the benzyl protecting groups.[2]

Quantitative Data for Synthesis of 6-Deutero-D-mannose

| Step | Product | Reagents and Conditions | Yield (%) | Deuterium Incorporation (%) | Reference |

| 1. Protection | Benzyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-d-mannopyranoside | t-BuMe₂SiCl, imidazole, DMF; then NaH, BnBr, DMF | N/A | N/A | [2] |

| 2. Selective Deprotection | Benzyl 2,3,4-tri-O-benzyl-α-d-mannopyranoside (23) | H₂SO₄, MeOH | N/A | N/A | [2] |

| 3. Swern Oxidation | Benzyl 2,3,4-tri-O-benzyl-α-d-mannopyranosid-6-ulose (24) | Swern oxidation (oxalyl chloride, DMSO, Et₃N) | High | N/A | [2] |

| 4. Reduction with Deuteride | Benzyl 2,3,4-tri-O-benzyl-6-deutero-α-d-mannopyranoside (25) | NaBD₄, CH₂Cl₂, MeOH | N/A | >98 (inferred from NMR) | [2] |

| 5. Deprotection | 6-Deutero-D-mannose (26) | H₂, Pd/C | N/A | >98 (inferred from NMR) | [2] |

N/A: Data not explicitly provided in the cited literature.

Biocatalytic Synthesis of Multiply Deuterated D-Mannose

Biocatalytic methods offer an alternative route to deuterated sugars, often with high stereoselectivity and under milder reaction conditions. A notable example is the synthesis of D-mannose-d₅ and D-mannose-d₇.[5]

Experimental Protocol Overview:

While detailed step-by-step protocols are proprietary, the general approach involves the use of enzymes to catalyze the exchange of hydrogen for deuterium from a deuterium-rich solvent (e.g., D₂O) onto the carbohydrate backbone. This can be coupled with enzymatic reductions using deuterated cofactors to achieve high levels of deuterium incorporation across multiple positions.[5][6]

Metabolic Fate and Experimental Workflow of Deuterated D-Mannose

Selectively deuterated D-mannose isomers are powerful tools for tracing metabolic pathways. Once introduced into a biological system, they can be tracked as they are processed through various enzymatic reactions.

Metabolic Fate of D-Mannose

Exogenous mannose is transported into the cell and phosphorylated to mannose-6-phosphate. From there, it can enter the N-glycan biosynthesis pathway via conversion to mannose-1-phosphate and then GDP-mannose. Alternatively, it can be isomerized to fructose-6-phosphate and enter glycolysis.[1] The use of deuterated mannose allows for the quantification of the flux through these competing pathways.[4]

Caption: Metabolic fate of deuterated D-mannose in the cell.

Experimental Workflow for Metabolic Labeling and Analysis

A typical workflow for studying glycoprotein biosynthesis using deuterated mannose involves several key steps, from cell culture to mass spectrometric analysis.

Caption: Experimental workflow for glycoprotein analysis.

Conclusion

The synthesis of selectively deuterated D-mannose isomers provides researchers with powerful tools to dissect complex metabolic pathways. The chemical and biocatalytic methods described in this guide offer routes to a variety of labeled mannose species. By combining these synthetic approaches with modern analytical techniques such as mass spectrometry, it is possible to gain unprecedented insights into the role of mannose in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Glucose and D-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated D-glucose, D-mannose, and 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

An In-depth Technical Guide on the Thermodynamic Properties of D-Mannose

Executive Summary

D-Mannose is a C-2 epimer of glucose and a fundamentally important monosaccharide in various biological processes, including the glycosylation of proteins.[1] Understanding its thermodynamic properties is crucial for applications in drug development, food science, and biotechnology. This document provides a detailed overview of the key thermodynamic parameters of D-Mannose, outlines the experimental protocols for their determination, and illustrates relevant experimental and biological pathways.

Thermodynamic Data of D-Mannose

The thermodynamic properties of D-Mannose have been characterized over a broad range of temperatures. The quantitative data, including heat capacity, enthalpy, entropy, and Gibbs free energy, are summarized below.

Heat Capacity and Thermodynamic Functions

The heat capacity of D-Mannose has been measured from near absolute zero to above its melting point. These measurements are fundamental for deriving other thermodynamic functions.[2][3]

Table 1: Molar Heat Capacity and Derived Thermodynamic Functions of D-Mannose at Standard Temperature (T = 298.15 K)

| Property | Symbol | Value | Unit |

| Molar Heat Capacity (Solid) | Cp,m | 216 | J·K-1·mol-1 |

| Molar Entropy | Sm | 217.1 | J·K-1·mol-1 |

| Enthalpy Increment | Hm(T) - Hm(0) | 38.89 | kJ·mol-1 |

| Gibbs Free Energy Function | Φm | -86.51 | J·K-1·mol-1 |

Data sourced from a comprehensive study on the heat capacities of D-Mannose from 1.9 K to 440 K.[2]

Enthalpies of Transition and Formation

The enthalpies associated with phase changes and the formation of the compound from its constituent elements are critical thermodynamic parameters.

Table 2: Enthalpy Data for D-Mannose

| Property | Symbol | Value | Unit |

| Standard Molar Enthalpy of Combustion (Solid) | ΔcH°solid | -2813 ± 2 | kJ·mol-1 |

| Standard Molar Enthalpy of Formation (Solid) | ΔfH°solid | -1004.5 ± 2.1 | kJ·mol-1 |

| Enthalpy of Fusion | ΔfusH° | 26.41 | kJ·mol-1 |

| Melting Temperature | Tfus | 412.26 K (139.11 °C) | K |

Data compiled from various sources.[2][4][5]

Gibbs Free Energy of Formation

The Gibbs free energy of formation provides insight into the spontaneity of forming D-Mannose under standard conditions.

Table 3: Gibbs Free Energy of Formation for D-Mannose

| Property | Symbol | Value | Unit |

| Standard Gibbs Free Energy of Formation (Estimated) | ΔfG'° | -389.6 ± 2.1 | kJ·mol-1 |

Data sourced from eQuilibrator.[6]

Experimental Protocols

The determination of the thermodynamic properties of D-Mannose involves precise calorimetric techniques. The primary methods cited in the literature are detailed below.[2]

Low-Temperature Heat Capacity Measurement (1.9 K to 300 K)

Methodology: Quantum Design Physical Property Measurement System (PPMS)

-

Sample Preparation: A precise mass (e.g., 0.02228 g) of high-purity D-Mannose is pressed into a pellet.[2]

-

Calorimeter Setup: The pellet is affixed to the sample platform of the PPMS calorimeter using Apiezon N grease to ensure good thermal contact.

-

Measurement Principle: The PPMS employs a thermal relaxation method. A known amount of heat is applied to the sample, causing its temperature to rise. The heat source is then turned off, and the system relaxes back to the base temperature. The heat capacity is determined by analyzing the time constant of this thermal relaxation.

-

Temperature Range and Steps: Measurements are typically performed with a logarithmic spacing from 1.9 K to 100 K and then at fixed temperature intervals (e.g., 10 K) from 100 K to 300 K.[2]

-

Accuracy: The accuracy of this method is generally within ±3% for temperatures between 1.9 K and 20 K, and improves to ±1% from 20 K to 300 K.[2]

High-Temperature Heat Capacity and Enthalpy of Fusion Measurement (183 K to 440 K)

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of D-Mannose (e.g., 0.00880 g) is hermetically sealed in an aluminum pan.[2] An empty pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material with a known melting point and enthalpy of fusion, such as indium.

-

Measurement Principle: The sample and reference pans are heated at a constant rate (e.g., 10 K·min-1). The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Data Analysis:

-

Heat Capacity: The heat capacity is calculated from the differential heat flow signal.

-

Phase Transitions: Endothermic or exothermic events, such as melting, appear as peaks in the DSC curve. The temperature at the peak maximum is taken as the transition temperature (Tpeak), and the area under the peak corresponds to the enthalpy of the transition (e.g., enthalpy of fusion).[2]

-

-

Accuracy: The accuracy for heat capacity measurements is typically within ±3%, and for enthalpy measurements, it is also within ±3%.[2]

Visualizations

Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates the workflow for determining the thermodynamic properties of a carbohydrate like D-Mannose using a combination of calorimetric techniques.

Caption: Workflow for Calorimetric Analysis of D-Mannose.

Logical Pathway: D-Mannose in the Prevention of Urinary Tract Infections (UTIs)

D-Mannose is investigated for its role in preventing UTIs by inhibiting bacterial adhesion to the uroepithelial cells. This logical relationship is a key area of research for drug development professionals.[7][8]

References

- 1. Mannose - Wikipedia [en.wikipedia.org]

- 2. quanshi.dicp.ac.cn [quanshi.dicp.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. d-Mannose (CAS 3458-28-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. d-Mannose [webbook.nist.gov]

- 6. D-Mannose [equilibrator.weizmann.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

A Technical Guide to Quantum Mechanics in Deuterated Mannose Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the quantum mechanical effects of isotopic substitution on mannose, a C-2 epimer of glucose crucial in various biological processes. By replacing hydrogen (¹H) with its heavier isotope, deuterium (²H or D), researchers can probe and manipulate the quantum underpinnings of molecular behavior. This technique is particularly powerful for elucidating reaction mechanisms, understanding molecular dynamics, and informing the design of novel therapeutics with enhanced metabolic stability. This document outlines the theoretical basis, key experimental methodologies, and practical applications relevant to the study of deuterated mannose.

Core Principles: The Quantum Effect of Deuteration

The substitution of hydrogen with deuterium introduces significant changes at the quantum level primarily due to the mass difference. The nucleus of deuterium is approximately twice as heavy as that of protium (¹H). This mass increase fundamentally alters the zero-point vibrational energy (ZPVE) of covalent bonds involving hydrogen.

The ZPVE is the lowest possible energy that a quantum mechanical system may have. For a C-H bond, the ZPVE is higher than that of a C-D bond. Consequently, breaking a C-D bond requires more energy than breaking an equivalent C-H bond. This energy difference manifests as the Kinetic Isotope Effect (KIE) , a change in the rate of a chemical reaction upon isotopic substitution.[1] The KIE is a powerful tool for determining reaction mechanisms, as the magnitude of the effect can indicate whether a specific C-H bond is broken in the rate-determining step of a reaction.[1][2]

-

Primary KIE: Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H vs C-D bonds, this effect can be significant, with reaction rates being 6-10 times faster for the hydrogen-containing compound.[1]

-

Secondary KIE: A smaller effect observed when the bond to the isotope is not broken but is located at or near the reaction center.[1] This effect arises from changes in hybridization and vibrational modes between the ground state and the transition state.

These quantum effects can be observed and quantified using a variety of experimental and computational techniques.

Quantitative Analysis: Kinetic Isotope Effects in Mannose Mutarotation